![molecular formula C44H40N2O2P2 B1148354 2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide CAS No. 138517-61-0](/img/structure/B1148354.png)

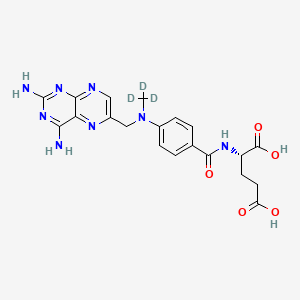

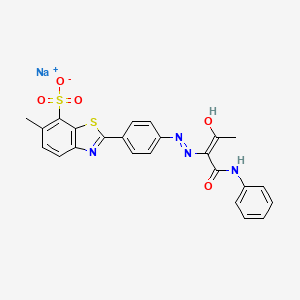

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide

Übersicht

Beschreibung

This compound, also known as (1R,2R)-(+)-1,2-DIAMINOCYCLOHEXANE-N,N’-BIS (2’-DIPHENYLPHOSPHINOBENZOYL) or TROST LIGAND, has a molecular formula of C44H40N2O2P2 and a molecular weight of 690.75 . It is a reagent used in asymmetric allylic alkylation reactions .

Physical And Chemical Properties Analysis

This compound is a white to off-white powder with a melting point of 134-136°C and a predicted boiling point of 817.0±65.0 °C . It has an optical activity of [α]20/D +131°, c = 1 in methanol . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Palladium-Catalysed Asymmetric Allylic Alkylation

The Trost ligand is a diphosphine used in the palladium-catalysed Trost asymmetric allylic alkylation . This reaction has been broadly studied with a great variety of substrates and nucleophiles under different reaction conditions . It has promoted the synthesis of new chiral ligands to be evaluated as asymmetric inductors .

Formation of Chiral Molecules

One of the most powerful approaches for the formation of simple and complex chiral molecules is the metal-catalysed asymmetric allylic alkylation . The Trost ligand has been instrumental in this process, providing high levels of asymmetric induction in a wide range of reactions .

Synthesis of Natural Products

The Trost ligand series has been applied to an extraordinarily wide range of allylic alkylation (Tsuji-Trost) reactions . These features have led to broad use of the Trost ligand in the synthesis of natural products .

Industrial Applications

The Trost ligand has found industrial application for the construction of high-enantiopurity chiral building blocks . This is particularly useful in the pharmaceutical industry where the purity of compounds is of utmost importance.

Research into Reaction Mechanisms

The Trost ligand has been used in research to understand the mechanisms of various reactions . For example, the mechanism of the palladium-catalysed allylic alkylation reaction involves coordination of the allylic electrophile substrate to a low-valent metal centre followed by an oxidative addition to generate a cationic η3-allyl complex with the leaving group as counterion .

Development of New Ligands

The Trost ligand has been used as a basis for the development of other C2-symmetric ligands derived from trans-1,2-diaminocyclohexane (DACH), such as the (R, R)-DACH-naphthyl ligand derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMSEDAJMGFTLR-XRSDMRJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H40N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894121 | |

| Record name | Trost ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-DACH-phenyl Trost ligand | |

CAS RN |

138517-61-0 | |

| Record name | Trost Ligand | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138517-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trost ligand, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138517610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trost ligand | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROST LIGAND, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4RRX95R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does the Trost ligand interact with palladium to form the active catalytic species?

A1: The Trost ligand acts as a chiral, bidentate ligand, coordinating to the palladium center via both phosphorus atoms. This coordination creates a chiral environment around the palladium, which is crucial for enantioselective catalysis. []

Q2: How does the chiral environment around the palladium center influence enantioselectivity?

A2: The chiral environment created by the Trost ligand leads to the formation of diastereomeric transition states during the reaction. The energy difference between these transition states dictates the preferential formation of one enantiomer over the other, resulting in enantioselectivity. []

Q3: What is the molecular formula and weight of the Trost ligand?

A3: The molecular formula is C44H42N2O2P2, and the molecular weight is 692.78 g/mol.

Q4: Are there any characteristic spectroscopic data for the Trost ligand?

A4: Yes, the Trost ligand exhibits characteristic signals in various spectroscopic techniques. For instance, in 31P NMR, it shows a characteristic signal around -12 ppm. Moreover, IR spectroscopy can confirm the presence of amide bonds with characteristic peaks.

Q5: What solvents are typically used with the Trost ligand-Pd complexes?

A5: Common solvents include toluene, THF, dichloromethane, and 1,4-dioxane. The choice of solvent can impact the reaction rate and enantioselectivity. []

Q6: What types of reactions are typically catalyzed by Trost ligand-Pd complexes?

A7: Trost ligand-Pd complexes excel in enantioselective allylic alkylations, desymmetrizations, and related transformations. [, , ] These reactions have found widespread use in the synthesis of natural products, pharmaceuticals, and other complex molecules. [, , ]

Q7: Can you provide an example of a reaction mechanism involving the Trost ligand-Pd complex?

A8: In a typical allylic alkylation, the palladium(0) complex coordinates to the double bond of an allylic substrate, forming a π-allyl palladium complex. Subsequently, a nucleophile attacks the π-allyl complex in an enantioselective manner, controlled by the chiral Trost ligand, yielding the desired product. [, , ]

Q8: How does the structure of the Trost ligand impact its catalytic activity?

A9: The rigid backbone of the Trost ligand, provided by the cyclohexane ring, contributes significantly to its high enantioselectivity. The diphenylphosphino groups ensure strong coordination to palladium and efficient chirality transfer during catalysis. []

Q9: Have computational studies been employed to investigate Trost ligand-Pd complexes?

A10: Yes, DFT (Density Functional Theory) calculations have been instrumental in understanding the mechanism of enantioselection in reactions catalyzed by Trost ligand-Pd complexes. These calculations provide valuable insights into the transition state structures and energy differences that dictate enantioselectivity. [, ]

Q10: Are there any specific SHE regulations regarding the use and handling of the Trost ligand?

A10: As with most chemicals, standard laboratory safety practices and appropriate personal protective equipment should be employed when handling the Trost ligand. It is advisable to consult the material safety data sheet (MSDS) for detailed safety information.

Q11: Are there any alternative ligands that can be used in place of the Trost ligand in asymmetric catalysis?

A24: Yes, several other chiral ligands, such as BINAP, PHOX, and Josiphos ligands, are also employed in asymmetric palladium-catalyzed reactions. Each ligand system possesses unique properties and substrate scopes, making them suitable for specific applications. [, ]

Q12: How are Trost ligand-Pd catalysts typically disposed of after use?

A12: As with most heavy metal catalysts, proper disposal procedures should be followed to minimize environmental impact. This often involves quenching the reaction mixture and treating it with appropriate reagents to remove the palladium catalyst. The residual waste should be disposed of according to local regulations.

Q13: What are some essential resources for researchers working with the Trost ligand?

A13: Access to standard synthetic organic chemistry facilities, including Schlenk lines, gloveboxes (for handling air-sensitive materials), and analytical instruments like NMR and HPLC are essential for working with the Trost ligand and its palladium complexes. Additionally, access to chemical databases and scientific literature is crucial for staying updated on the latest research and developments.

Q14: Who first developed the Trost ligand, and what are some key historical milestones in its development and application?

A14: Professor Barry M. Trost developed the Trost ligand in the 1980s. His pioneering work on palladium-catalyzed asymmetric allylic alkylation, utilizing the Trost ligand, has revolutionized the field of asymmetric synthesis. His contributions have earned him numerous awards and recognition, including the prestigious Wolf Prize in Chemistry (2014) for his groundbreaking discoveries in organic chemistry.

Q15: Are there any cross-disciplinary applications of the Trost ligand?

A28: While the primary applications of the Trost ligand lie in synthetic organic chemistry, its use extends to areas like medicinal chemistry, materials science, and catalysis development. For example, researchers utilize the Trost ligand in developing new synthetic methodologies for biologically active molecules, polymers, and other functional materials. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

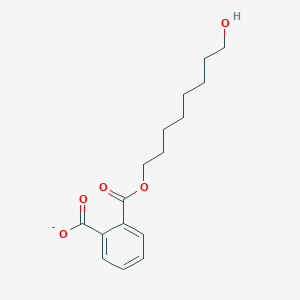

![2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1148292.png)

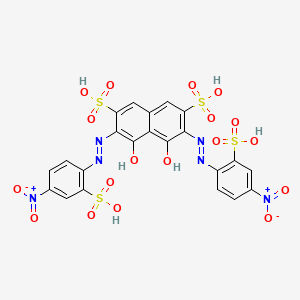

![Trisodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichloro-3-sulfonatophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B1148293.png)